N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide
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Description
The exploration and study of N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide encompass a wide array of research areas, including organic synthesis, molecular structure elucidation, and the investigation of its chemical and physical properties. This compound is part of a broader class of chemicals known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Synthesis Analysis
Research efforts have focused on the synthesis of related acetamide derivatives, employing various organic synthesis techniques. For instance, Duran and Canbaz (2013) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, utilizing NMR, FTIR, MS, and elemental analysis for structure confirmation (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure and conformational analysis of related compounds have been a subject of study, revealing insights into their geometric and electronic structures. For example, Narayana et al. (2016) investigated different molecular conformations co-existing in acetamide derivatives, employing hydrogen bonding in zero, one, and two dimensions for structural stabilization (Narayana et al., 2016).
Chemical Reactions and Properties
Research into the chemical reactions and properties of acetamide derivatives has highlighted their reactivity and potential applications. The study by Sunder and Maleraju (2013) on the synthesis of novel acetamides with anti-inflammatory activity exemplifies the exploration of chemical reactivity and biological properties of these compounds (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the applications and handling of these compounds. Although specific data on "N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide" are scarce, related research focuses on determining these properties through experimental studies.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental aspects of acetamide derivatives research. Studies, such as the pKa determination by Duran and Canbaz (2013), provide valuable insights into the chemical behavior of these compounds (Duran & Canbaz, 2013).
Future Directions
The potential future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. This could involve in-depth molecular docking simulations to confirm the potential biological effects of the compound by establishing a binding pattern with various receptors .
properties
IUPAC Name |
N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-15(11-17-10-12)14-6-4-13(5-7-14)9-16(19)18(2)3/h4-8,10-11H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCPBZHLCDHKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC=C(C=C2)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-[4-(5-methylpyridin-3-YL)phenyl]acetamide |
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